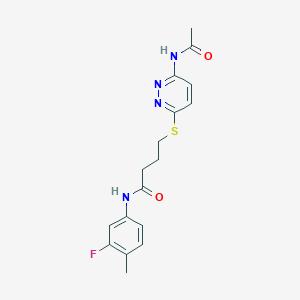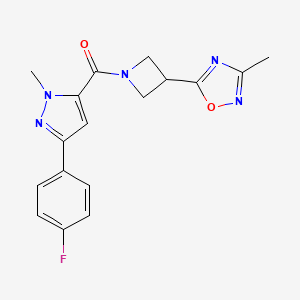![molecular formula C13H13NO B2712181 2-[(4-Methoxyphenyl)methyl]pyridine CAS No. 35854-45-6](/img/structure/B2712181.png)
2-[(4-Methoxyphenyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Methoxyphenyl)methyl]pyridine” is an organic compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a monoisotopic mass of 185.084061 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a methoxyphenyl group . The exact 3D structure can be found in databases like ChemSpider .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 185.23 . More detailed physical and chemical properties might be available in specialized chemical databases .Aplicaciones Científicas De Investigación
Crystal Structure and Interaction Studies
- Monoalkylated 4'-Aryl-Substituted Terpyridines : Schulz et al. (2004) studied the crystallization and molecular interaction of compounds including 2-[4-(methoxyphenyl)-2,2'-bipyridin-6-yl]-1-methylpyridinium iodide. This compound crystallizes in the monoclinic space group P2(1)/c, demonstrating interesting molecular interactions like weak pi-pi interactions forming dimers in the crystal structure (Schulz, Bricks, Li, Resch‐Genger, & Reck, 2004).
Corrosion Inhibition Studies
- Pyridine Derivatives as Corrosion Inhibitors : Ansari, Quraishi, and Singh (2015) investigated the adsorption and inhibitory effects of pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, on steel corrosion. Their studies included various techniques like electrochemical impedance spectroscopy and scanning electron microscopy, providing insights into the protective properties of these derivatives (Ansari, Quraishi, & Singh, 2015).
Insecticidal Activity
- Pyridine Derivatives as Insecticides : Bakhite et al. (2014) prepared pyridine derivatives, including piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate, and tested their insecticidal activities against the cowpea aphid. These compounds demonstrated moderate to strong aphidicidal activities, highlighting their potential as insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Fluorescent Sensor Development
- Small Molecule Fluorescent Sensor : Hagimori et al. (2011) reported on a water-soluble, small molecular weight fluorescent probe based on a pyridine-pyridone scaffold, including 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one. This compound demonstrated a chelation enhanced fluorescence effect in the presence of Zn2+, indicating its potential as a fluorescent sensor (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Fluorescence Emission Studies
- Photophysical Evaluation of Pyridine Compounds : Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) synthesized 2-methoxy- and 2-morpholino pyridine compounds, evaluating their fluorescence properties. They discovered that modifications with different substituents greatly affected fluorescence properties, indicating the usefulness of these compounds in photophysical applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Photophysical Characterization
- Intramolecular Proton Transfer in Pyridine Derivatives : Behera, Karak, and Krishnamoorthy (2015) studied the photophysical characteristics of pyridine derivatives, including 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine. Their work focused on the intramolecular charge transfer and excited state intramolecular proton transfer processes, important for understanding photophysical behavior (Behera, Karak, & Krishnamoorthy, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-11(6-8-13)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSFVXANSJEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)
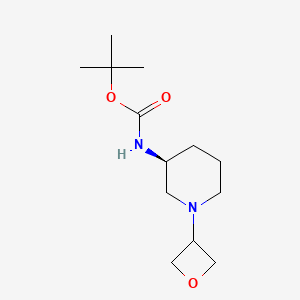
![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)
![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)
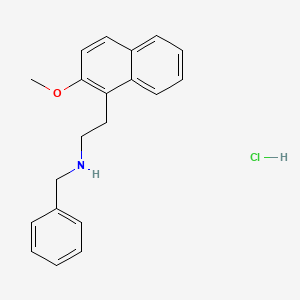
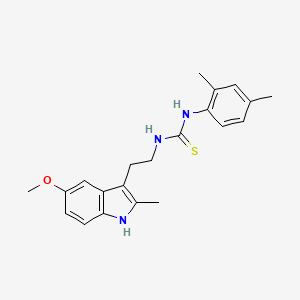


![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)

